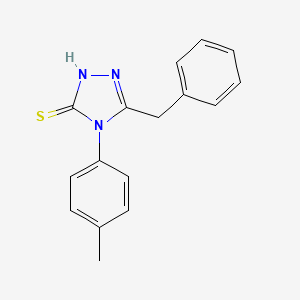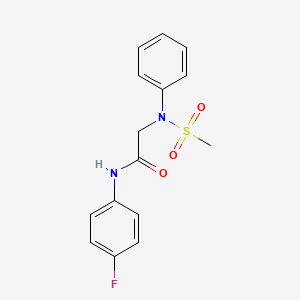
N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). FG-4592 is a small molecule that has been developed to stimulate erythropoiesis, the process of red blood cell production.
Mechanism of Action
N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide works by inhibiting HIF prolyl hydroxylase enzymes, which normally degrade HIF-α proteins under normoxic conditions. Inhibition of these enzymes leads to the stabilization of HIF-α proteins, which then bind to HIF-β proteins to form a transcriptional complex that regulates the expression of genes involved in erythropoiesis.
Biochemical and Physiological Effects:
This compound has been shown to increase EPO production and stimulate erythropoiesis in preclinical studies. In clinical trials, this compound has been shown to increase hemoglobin levels and reduce the need for erythropoietin-stimulating agents (ESAs) in patients with CKD.
Advantages and Limitations for Lab Experiments
N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages for lab experiments, including its small molecular size, ease of synthesis, and specificity for HIF prolyl hydroxylase enzymes. However, this compound also has limitations, including its short half-life and potential for off-target effects.
Future Directions
For N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide research include exploring its potential therapeutic applications in other diseases associated with anemia, such as cancer and heart failure. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of more potent and selective HIF prolyl hydroxylase inhibitors may lead to the discovery of new therapeutic targets for the treatment of anemia and other diseases.
Synthesis Methods
N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is synthesized through a multistep process that involves the reaction of 4-fluoroaniline, phenylglycine, and methylsulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential therapeutic applications in the treatment of anemia associated with chronic kidney disease (CKD). In preclinical studies, this compound has been shown to increase erythropoietin (EPO) production and stimulate erythropoiesis, leading to an increase in red blood cell count and hemoglobin levels.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFOTVBHSKFQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
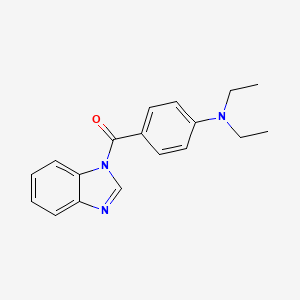
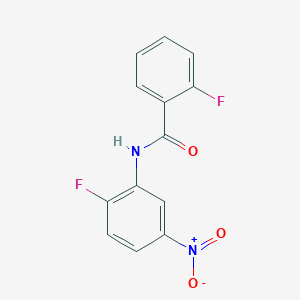
![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5737078.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5737084.png)


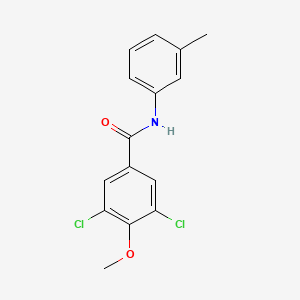
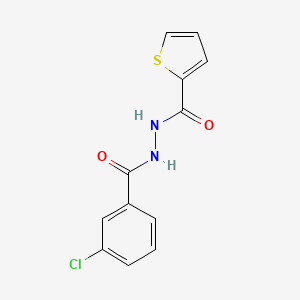
![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5737136.png)
![2-adamantyl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B5737139.png)

